An In-depth Technical Guide to the Physicochemical Properties of Isopropyl Lactate for Reaction Modeling
An In-depth Technical Guide to the Physicochemical Properties of Isopropyl Lactate for Reaction Modeling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential physicochemical properties of isopropyl lactate, a versatile and environmentally friendly solvent with growing applications in the pharmaceutical and chemical industries. Accurate knowledge of these properties is crucial for the design, modeling, and optimization of chemical reactions and processes. This document consolidates key data into easily accessible tables, details relevant experimental protocols for property determination, and visualizes the synthesis pathway of isopropyl lactate.
Core Physicochemical Properties
A thorough understanding of isopropyl lactate's physical and chemical characteristics is fundamental for its effective use in reaction modeling. These properties influence reaction kinetics, mass transfer, and overall process efficiency.
Identification and General Properties
Isopropyl lactate, with the chemical formula C₆H₁₂O₃, is the ester of lactic acid and isopropanol.[1] It is a colorless liquid with a mild, characteristic odor.[1] Key identification and general properties are summarized in Table 1.
Table 1: General and Identification Properties of Isopropyl Lactate
| Property | Value | Source(s) |
| IUPAC Name | propan-2-yl 2-hydroxypropanoate | [2] |
| Synonyms | Isopropyl (S)-(-)-lactate, Lactic acid isopropyl ester | [3][4] |
| CAS Number | 617-51-6 (racemic), 63697-00-7 ((S)-isomer) | [2][5] |
| Molecular Formula | C₆H₁₂O₃ | [2][6] |
| Molecular Weight | 132.16 g/mol | [2][6] |
| Appearance | Colorless liquid | [6] |
Physical and Thermal Properties
The physical and thermal properties of isopropyl lactate are critical for process design, particularly for heat transfer and fluid dynamics calculations in reaction engineering. Table 2 presents a compilation of these properties from various sources. It is important to note that slight variations in reported values can be attributed to different experimental conditions and measurement techniques.
Table 2: Physical and Thermal Properties of Isopropyl Lactate
| Property | Value | Temperature (°C) | Pressure | Source(s) |
| Boiling Point | 166-168 °C | - | 1 atm | [7][8][9] |
| 167 °C | - | 1 atm | [5] | |
| 165-166 °C | - | 1 atm | [4] | |
| Melting Point | 1 °C | - | 1 atm | [5][7] |
| Density | 0.988 g/mL | 25 | 1 atm | [7][8][9] |
| 0.998 g/cm³ | - | 1 atm | [5] | |
| Flash Point | 57 °C | - | - | [6][10] |
| 135 °F (57.2 °C) | - | - | [4] | |
| Vapor Pressure | 0.38 mmHg | 25 | - | [3] |
| 0.622 mmHg | 25 | - | [4] | |
| Refractive Index (n20/D) | 1.411 | 20 | - | [7][8][9] |
| 1.410 | 20 | - | [4] | |
| Enthalpy of Vaporization (ΔvapH) | 44.5 kJ/mol | 97.85 | - | [11] |
Thermodynamic and Transport Properties for Reaction Modeling
For accurate reaction modeling, thermodynamic and transport properties are indispensable. These parameters are essential for predicting reaction equilibrium, energy balances, and mass transport phenomena within the reactor.
Table 3: Thermodynamic and Transport Properties of Isopropyl Lactate
| Property | Value | Unit | Source(s) |
| Ideal Gas Heat Capacity (Cp,gas) | Data not available | J/mol·K | [12] |
| Liquid Heat Capacity (Cp,liquid) | Data not available | J/mol·K | |
| Liquid Thermal Conductivity | Data not available | W/m·K | |
| Dynamic Viscosity (η) | Data not available | Pa·s | [12] |
| Standard Enthalpy of Formation (ΔfH°) | Data not available | kJ/mol | [12] |
| Standard Gibbs Free Energy of Formation (ΔfG°) | Data not available | kJ/mol | [12][13] |
Solubility
The solubility of isopropyl lactate in various solvents is a key factor in its application as a solvent and for designing extraction and purification processes.
Table 4: Solubility of Isopropyl Lactate
| Solvent | Solubility | Source(s) |
| Water | Completely miscible | [3] |
| Ethanol | Soluble | [10] |
| Organic Solvents | Soluble | [10] |
Experimental Protocols for Physicochemical Property Determination
Accurate and reproducible experimental data is the foundation of reliable reaction modeling. This section outlines detailed methodologies for determining key physicochemical properties of isopropyl lactate.
Determination of Kinematic Viscosity (ASTM D445)
Kinematic viscosity is a measure of a fluid's resistance to flow under gravity. The following protocol is based on the principles of ASTM D445 using an Ubbelohde viscometer.[14][15][16]
Apparatus:
-
Ubbelohde glass capillary viscometer of a suitable size.
-
Constant temperature bath with a precision of ±0.02 °C.[16]
-
Stopwatch with a resolution of at least 0.1 seconds.
-
Pipette and suction bulb.
-
Cleaning solvents (e.g., acetone, filtered air).[17]
Procedure:
-
Viscometer Selection and Cleaning: Choose an Ubbelohde viscometer where the flow time will be between 200 and 1000 seconds. Thoroughly clean the viscometer with appropriate solvents and dry it with filtered air.[17]
-
Sample Preparation: Filter the isopropyl lactate sample through a fine-mesh screen to remove any particulate matter.[16]
-
Charging the Viscometer: Pour the sample into the filling tube (the widest tube) of the viscometer until the liquid level is between the two marked filling lines on the reservoir.[1][18]
-
Temperature Equilibration: Place the viscometer vertically in the constant temperature bath. Allow at least 20 minutes for the sample to reach thermal equilibrium with the bath.[1][18]
-
Drawing the Sample: Close the venting tube with a finger and apply suction to the measuring tube to draw the liquid up into the measuring bulb, about 5 mm above the upper timing mark.[1][18]
-
Flow Measurement: Release the suction and then immediately open the venting tube. This creates a suspended level.[19] Allow the liquid to flow freely down the capillary. Start the stopwatch precisely as the meniscus of the liquid passes the upper timing mark and stop it precisely as the meniscus passes the lower timing mark.
-
Repeatability: Repeat the measurement at least two more times. The flow times should be within the acceptable repeatability limits specified in ASTM D445.
-
Calculation: The kinematic viscosity (ν) is calculated using the following equation: ν = C * t where C is the calibration constant of the viscometer (in mm²/s²) and t is the average flow time (in s). The dynamic viscosity (η) can then be calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature (η = ν * ρ).[15]
Determination of Specific Heat Capacity by Differential Scanning Calorimetry (ASTM E1269)
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the amount of heat required to increase the temperature of a sample. The following protocol is based on ASTM E1269.[20][21][22][23]
Apparatus:
-
Differential Scanning Calorimeter (DSC).
-
Hermetically sealed aluminum pans and lids.
-
Microbalance with a precision of at least 0.01 mg.
-
Sapphire standard for calibration.[20]
-
Inert purge gas (e.g., nitrogen).
Procedure:
-
Calibration: Calibrate the DSC for temperature and heat flow using appropriate standards as per the instrument's manual.
-
Baseline Run: Place an empty, hermetically sealed aluminum pan in the sample position and another empty, sealed pan in the reference position. Run a temperature program (e.g., heating from a sub-ambient temperature to the desired final temperature at a constant rate, typically 10-20 °C/min) to obtain the baseline heat flow.[20][21]
-
Sapphire Standard Run: Accurately weigh a sapphire standard (typically 10-20 mg) into a new aluminum pan and hermetically seal it. Place this pan in the sample position and the empty reference pan in the reference position. Run the same temperature program as the baseline to measure the heat flow to the sapphire standard.[21]
-
Sample Run: Accurately weigh a sample of isopropyl lactate (typically 10-20 mg) into a new aluminum pan and hermetically seal it. Place this pan in the sample position and the empty reference pan in the reference position. Run the identical temperature program as the baseline and sapphire runs.[21]
-
Calculation: The specific heat capacity (Cp) of the sample at a given temperature is calculated using the following equation: Cp_sample = (DSC_sample - DSC_baseline) / (DSC_sapphire - DSC_baseline) * (m_sapphire / m_sample) * Cp_sapphire where DSC is the heat flow signal (in mW) and m is the mass (in mg) of the respective components.
Determination of Thermal Conductivity (Based on ASTM D2717)
The transient hot wire method is a common technique for measuring the thermal conductivity of liquids, as outlined in principle by ASTM D2717.[24][25][26]
Apparatus:
-
Transient hot wire thermal conductivity instrument.
-
Test cell suitable for liquids.
-
Constant temperature bath.
-
Data acquisition system.
Procedure:
-
Instrument Setup and Calibration: Assemble the transient hot wire apparatus according to the manufacturer's instructions. Calibrate the instrument using a reference fluid with a known thermal conductivity.
-
Sample Preparation: Ensure the isopropyl lactate sample is free of air bubbles and contaminants.
-
Filling the Test Cell: Carefully fill the test cell with the isopropyl lactate, ensuring the hot wire is fully immersed.[27]
-
Temperature Equilibration: Place the test cell in the constant temperature bath and allow it to reach thermal equilibrium.
-
Measurement: Initiate the measurement sequence. The instrument applies a short pulse of electrical current to the wire, causing its temperature to rise. The instrument's software records the temperature change of the wire as a function of time.[27][28]
-
Data Analysis: The thermal conductivity of the liquid is determined from the slope of the line plotting the temperature rise of the wire against the logarithm of time. The instrument's software typically performs this calculation automatically.[27]
-
Repeatability: Perform multiple measurements at each desired temperature to ensure the results are reproducible.
Synthesis of Isopropyl Lactate: A Visualized Pathway
Isopropyl lactate is commonly synthesized via the Fischer esterification of lactic acid with isopropanol, using an acid catalyst such as sulfuric acid.[29] This reversible reaction is typically driven to completion by removing the water formed during the reaction.[29]
The following diagram illustrates the step-by-step mechanism of this acid-catalyzed esterification reaction.
Caption: Acid-catalyzed Fischer esterification of lactic acid and isopropanol.
This in-depth guide provides researchers, scientists, and drug development professionals with a solid foundation of the physicochemical properties of isopropyl lactate essential for reaction modeling. The provided data and experimental protocols serve as a valuable resource for optimizing chemical processes and fostering innovation in sustainable chemistry.
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